

A Comparative Spectroscopic Guide to Ethyl 5-aminobenzofuran-2-carboxylate Isomers

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Compound of Interest

Compound Name:	Ethyl 5-aminobenzofuran-2-carboxylate
Cat. No.:	B115092

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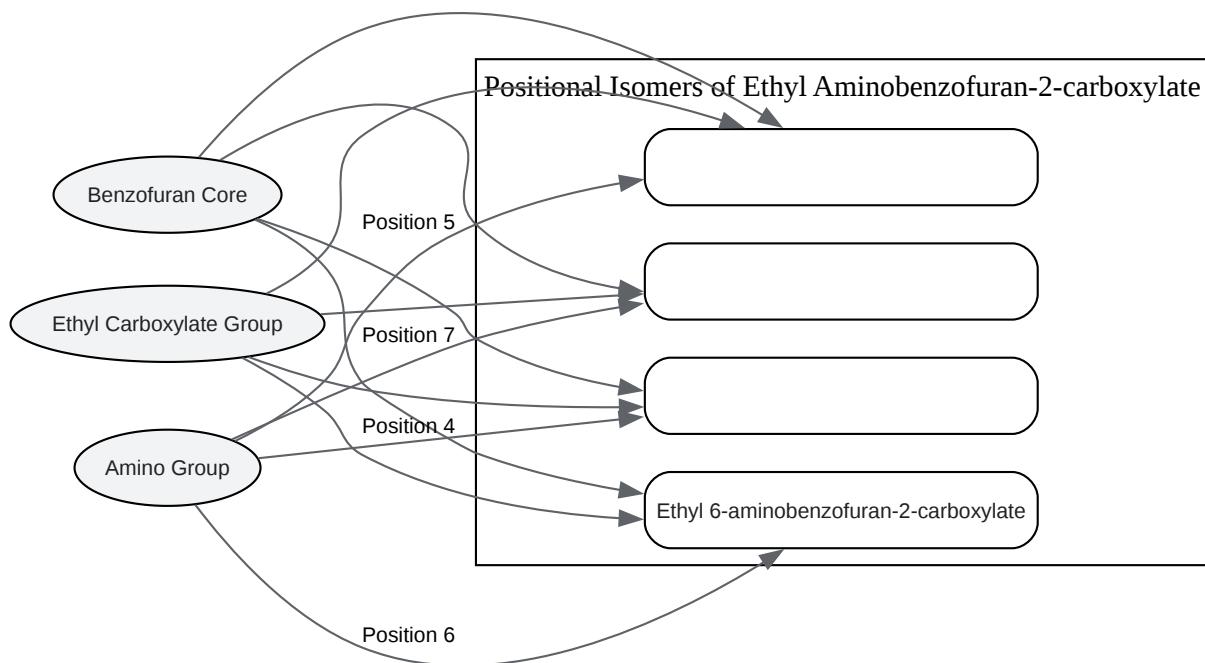
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the four positional isomers of **Ethyl 5-aminobenzofuran-2-carboxylate**: the 4-amino, 5-amino, 6-amino, and 7-amino derivatives. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in medicinal chemistry and drug development. This document summarizes their key spectroscopic features based on available data and theoretical principles and provides standardized protocols for acquiring such data.

Structural Isomers

The position of the amino group on the benzene ring significantly influences the electronic environment of the molecule, leading to distinct shifts in their respective spectra. The four isomers discussed in this guide are:

- Ethyl 4-aminobenzofuran-2-carboxylate
- **Ethyl 5-aminobenzofuran-2-carboxylate**
- Ethyl 6-aminobenzofuran-2-carboxylate
- Ethyl 7-aminobenzofuran-2-carboxylate



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Caption: Structural relationship of the four isomers.

Spectroscopic Data Comparison

The following tables summarize the expected and, where available, reported spectroscopic data for the isomers. The amino group, being an electron-donating group, will influence the chemical shifts of the aromatic protons and carbons depending on its position relative to the furan ring and the ester group.

¹H NMR Spectroscopy Data (Predicted)

The chemical shifts (δ) are predicted based on substituent effects on the benzofuran ring system. The ethyl ester protons will typically appear as a quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm. The amino protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Isomer	Aromatic Protons (δ , ppm)
4-amino	Protons on the benzene ring will be shifted upfield due to the electron-donating amino group. Expect complex splitting patterns.
5-amino	Protons at C4 and C6 will be significantly shielded. The proton at C7 will be less affected.
6-amino	Protons at C5 and C7 will be shielded.
7-amino	Protons at C6 will be significantly shielded. The proton at C4 will be less affected.

¹³C NMR Spectroscopy Data (Predicted)

The carbon atoms directly attached to the amino group and those at the ortho and para positions will show significant upfield shifts.

Isomer	Aromatic Carbons (δ , ppm)	Carbonyl Carbon (δ , ppm)
4-amino	C4 will be significantly shielded. C5a and C7a will also be affected.	~160-165
5-amino	C5 will be significantly shielded. C4 and C6 will also be shifted upfield.	~160-165
6-amino	C6 will be significantly shielded. C5 and C7 will also be shifted upfield.	~160-165
7-amino	C7 will be significantly shielded. C6 and C7a will also be affected.	~160-165

IR Spectroscopy Data

The key vibrational frequencies are expected for the N-H, C=O, and C-O bonds.

Isomer	N-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
4-amino	~3300-3500 (two bands for primary amine)	~1680-1710	~1250-1300 and ~1050-1150
5-amino	~3300-3500 (two bands for primary amine)	~1680-1710	~1250-1300 and ~1050-1150
6-amino	~3300-3500 (two bands for primary amine)	~1680-1710	~1250-1300 and ~1050-1150
7-amino	~3300-3500 (two bands for primary amine)	~1680-1710	~1250-1300 and ~1050-1150

Mass Spectrometry Data

All isomers have the same molecular formula (C₁₁H₁₁NO₃) and therefore the same molecular weight (205.21 g/mol).^[1]^[2] The fragmentation patterns under electron ionization (EI) are expected to be similar but may show subtle differences in the relative abundances of fragment ions, which can aid in their differentiation.

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-amino	205	177 ([M-C ₂ H ₄] ⁺), 160 ([M-OC ₂ H ₅] ⁺), 132
5-amino	205	177 ([M-C ₂ H ₄] ⁺), 160 ([M-OC ₂ H ₅] ⁺), 132
6-amino	205	177 ([M-C ₂ H ₄] ⁺), 160 ([M-OC ₂ H ₅] ⁺), 132
7-amino	205	177 ([M-C ₂ H ₄] ⁺), 160 ([M-OC ₂ H ₅] ⁺), 132

Experimental Protocols

Standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

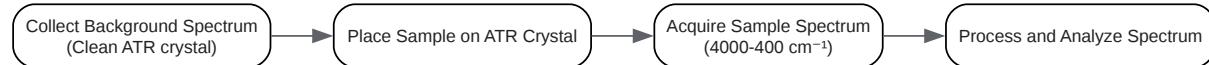


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Caption: General workflow for NMR spectroscopy.

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube. Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy



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Caption: Workflow for ATR-FTIR spectroscopy.

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Analyze the spectrum for characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)



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Caption: General workflow for EI-Mass Spectrometry.

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

This guide provides a foundational framework for the spectroscopic comparison of **Ethyl 5-aminobenzofuran-2-carboxylate** isomers. For definitive identification, it is recommended to acquire experimental data for all isomers under identical conditions and compare them with the predictions outlined here.

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References

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